molecular formula C17H39Cl2NO6P2 B13157433 N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate

N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate

Cat. No.: B13157433
M. Wt: 486.3 g/mol
InChI Key: YRSPDECORLIVQX-UHFFFAOYSA-M
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Description

N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by its unique structure, which includes both phosphonate and ammonium groups, making it a versatile molecule in various chemical reactions and applications.

Properties

Molecular Formula

C17H39Cl2NO6P2

Molecular Weight

486.3 g/mol

IUPAC Name

[dichloro(dimethoxyphosphoryl)methyl]-methoxyphosphinate;tributyl(methyl)azanium

InChI

InChI=1S/C13H30N.C4H10Cl2O6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-10-13(7,8)4(5,6)14(9,11-2)12-3/h5-13H2,1-4H3;1-3H3,(H,7,8)/q+1;/p-1

InChI Key

YRSPDECORLIVQX-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.COP(=O)(C(P(=O)(OC)OC)(Cl)Cl)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-amine with a suitable phosphonate precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding phosphonate oxides.

    Reduction: Formation of reduced phosphonate derivatives.

    Substitution: Formation of substituted phosphonate compounds with various functional groups.

Scientific Research Applications

N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between different phases.

    Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.

    Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: Utilized as a surfactant and antistatic agent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate involves its interaction with cellular membranes. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. The phosphonate group can interact with various enzymes and proteins, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dichloro(dimethoxyphosphoryl)methyl)phosphonate is unique due to its dual functionality, combining both quaternary ammonium and phosphonate groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that only contain one functional group.

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